REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([CH2:9][S:10][C:11]2[CH:16]=[CH:15][C:14]([NH2:17])=[CH:13][CH:12]=2)=[N:4][C:5]([Cl:8])=[CH:6][CH:7]=1.[CH3:18][N:19]([CH3:23])[C:20](Cl)=[O:21]>N1C=CC=CC=1>[Cl:1][C:2]1[C:3]([CH2:9][S:10][C:11]2[CH:16]=[CH:15][C:14]([NH:17][C:20](=[O:21])[N:19]([CH3:23])[CH3:18])=[CH:13][CH:12]=2)=[N:4][C:5]([Cl:8])=[CH:6][CH:7]=1
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(=NC(=CC1)Cl)CSC1=CC=C(C=C1)N
|
Name
|
|
Quantity
|
3.77 g
|
Type
|
reactant
|
Smiles
|
CN(C(=O)Cl)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
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Type
|
CUSTOM
|
Details
|
was stirred at ambient temperatures for a period of about 15 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature of the reaction mixture at 24°-45° C
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mixture
|
Type
|
ADDITION
|
Details
|
mixed with ice
|
Type
|
WAIT
|
Details
|
to stand for a period of about two hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was decanted
|
Type
|
WASH
|
Details
|
the residue washed with water
|
Type
|
CUSTOM
|
Details
|
recrystallized twice from ether
|
Type
|
CUSTOM
|
Details
|
As a result of the above operations
|
Type
|
CUSTOM
|
Details
|
the desired N'-(4-(((3,6-dichloro-2-pyridinyl)methyl)thio)phenyl)-N,N-dimethyl urea compound was recovered as a crystalline solid
|
Reaction Time |
15 h |
Name
|
|
Type
|
|
Smiles
|
ClC=1C(=NC(=CC1)Cl)CSC1=CC=C(C=C1)NC(N(C)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |